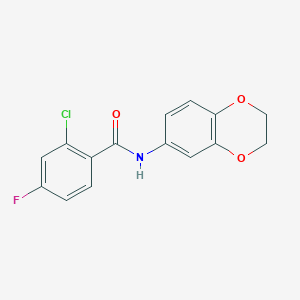![molecular formula C18H26N2O5S B5289946 Ethyl 4-[(1-propylsulfonylpiperidine-3-carbonyl)amino]benzoate](/img/structure/B5289946.png)
Ethyl 4-[(1-propylsulfonylpiperidine-3-carbonyl)amino]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-[(1-propylsulfonylpiperidine-3-carbonyl)amino]benzoate is a complex organic compound with a unique structure that combines a benzoate ester with a piperidine ring substituted with a propylsulfonyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-[(1-propylsulfonylpiperidine-3-carbonyl)amino]benzoate typically involves multiple steps. One common route starts with the preparation of the piperidine ring, followed by the introduction of the propylsulfonyl group. The final step involves the esterification of the benzoic acid derivative with ethanol. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to optimize reaction times and improve scalability. The use of automated systems and advanced purification methods, such as chromatography, ensures the consistent quality of the final product.
化学反应分析
Types of Reactions: Ethyl 4-[(1-propylsulfonylpiperidine-3-carbonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohol derivatives.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfone derivatives, while reduction of the carbonyl group can produce alcohol derivatives.
科学研究应用
Ethyl 4-[(1-propylsulfonylpiperidine-3-carbonyl)amino]benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: It can be used in the production of advanced materials with specific properties, such as enhanced stability or reactivity.
作用机制
The mechanism of action of Ethyl 4-[(1-propylsulfonylpiperidine-3-carbonyl)amino]benzoate involves its interaction with specific molecular targets. The piperidine ring can interact with receptors in the nervous system, while the benzoate ester can be hydrolyzed to release active metabolites. The propylsulfonyl group may enhance the compound’s solubility and stability, facilitating its transport and bioavailability.
相似化合物的比较
Ethyl 4-[(3-morpholinopropyl)amino]benzoate: Similar structure but with a morpholine ring instead of piperidine.
Ethyl 4-[(2-chloro-4-(3,4,5-trimethoxyphenyl)azetidin-1-yl)amino]benzoate: Contains an azetidine ring and different substituents.
Uniqueness: Ethyl 4-[(1-propylsulfonylpiperidine-3-carbonyl)amino]benzoate is unique due to the presence of the propylsulfonyl group, which imparts specific chemical properties such as increased solubility and stability. This makes it particularly useful in applications requiring these characteristics.
属性
IUPAC Name |
ethyl 4-[(1-propylsulfonylpiperidine-3-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5S/c1-3-12-26(23,24)20-11-5-6-15(13-20)17(21)19-16-9-7-14(8-10-16)18(22)25-4-2/h7-10,15H,3-6,11-13H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOHKGQOJQUTLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC=C(C=C2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-methylpropanamide](/img/structure/B5289868.png)

![N-(4-fluorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5289883.png)
![[(E)-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] acetate](/img/structure/B5289891.png)
![2-chloro-4-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5289896.png)
![2-(1-{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-1H-imidazol-2-yl)pyridine](/img/structure/B5289906.png)
![N-(2-{4-[(4-phenyl-1-piperidinyl)sulfonyl]phenyl}ethyl)acetamide](/img/structure/B5289915.png)

![2-(3-Chlorophenoxy)-1-[4-(prop-2-en-1-yl)piperazin-1-yl]propan-1-one](/img/structure/B5289937.png)
![1-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-N-methylmethanamine;hydrochloride](/img/structure/B5289940.png)

![ethyl (2Z)-5-(2-chlorophenyl)-7-methyl-2-[[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5289966.png)
![3-[5-(2,3-dichlorophenyl)-2-furyl]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5289970.png)
![ethyl 4-[3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B5289971.png)
